molecular formula C21H27N5O2S2 B2402994 N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide CAS No. 1189493-90-0

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B2402994
CAS No.: 1189493-90-0
M. Wt: 445.6
InChI Key: VWJSYXBDDOKKTQ-UHFFFAOYSA-N
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Description

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenoxyacetyl group, and a tetrahydropyrido ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Scientific Research Applications

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has diverse applications in scientific research:

Future Directions

Future research on pyrimidine derivatives could focus on the development of new compounds with enhanced pharmacological activities and minimal toxicity . This could involve the design of novel pyrimidine analogs and the exploration of their structure-activity relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrido[4,3-d]pyrimidine core. The phenoxyacetyl group is introduced through a subsequent acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-{6-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

N-ethyl-1-[6-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S2/c1-3-22-21(28)15-7-9-26(10-8-15)18-12-20(24-14-23-18)30-13-19(27)25-16-5-4-6-17(11-16)29-2/h4-6,11-12,14-15H,3,7-10,13H2,1-2H3,(H,22,28)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJSYXBDDOKKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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